REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N:9]=[O:10])=[C:4]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[N:3]=1.Cl.S([S:21]([O-:23])=[O:22])([O-])=O.[Na+].[Na+].[OH2:26]>>[S:21]([OH:23])([OH:10])(=[O:22])=[O:26].[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[C:4]([N:11]2[CH2:12][CH2:13][O:14][CH2:15][CH2:16]2)[N:3]=1 |f:2.3.4,6.7|
|
Name
|
2,4-diamino-6-morpholino-5-nitroso-pyrimidine
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Quantity
|
2.5 g
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Type
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reactant
|
Smiles
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NC1=NC(=C(C(=N1)N)N=O)N1CCOCC1
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISSOLUTION
|
Details
|
just dissolved
|
Type
|
FILTRATION
|
Details
|
Then, the solution was filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
After a short time, the pyrimidine derivative precipitated as pyrimidine sulfate
|
Name
|
|
Type
|
|
Smiles
|
S(=O)(=O)(O)O.NC1=NC(=C(C(=N1)N)N)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |